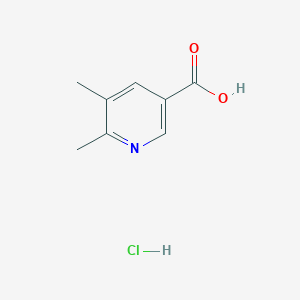

![molecular formula C18H17F2NO4S B2560922 1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide CAS No. 1428364-65-1](/img/structure/B2560922.png)

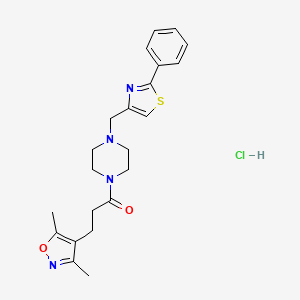

1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide, commonly known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in cancer treatment. This compound was first synthesized in the laboratory and has since been the subject of numerous scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Scientific Research Applications

Synthesis and Characterization

Development of Chemoselective N-Acylation Reagents : Research has led to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as sufficiently chemoselective N-acylation reagents, showcasing the importance of structural reactivity relationships in organic synthesis (Kondo et al., 2000).

Self-Assembly Structures : Studies on diethyltin-based compounds derived from sulfonate-phosphonate ligands reveal insights into the synthesis and characterization of materials with potential applications in nanotechnology and materials science (Shankar et al., 2011).

Molecular Interactions and Properties

Self-association in Solution : The structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution have been explored using IR spectroscopy and quantum chemical methods, contributing to the understanding of molecular interactions in organic compounds (Sterkhova et al., 2014).

Fluorination Techniques : Research on the selective monofluorination of 1,3-dicarbonyls using difluorobis(fluoroxy)methane highlights advancements in fluorination techniques, critical for the development of fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Bailey et al., 2002).

Applications in Catalysis

- Asymmetric Hydrogenation : The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by a specific iridium complex, demonstrates the potential of these catalysts in producing chiral alcohols, which are valuable in the synthesis of pharmaceuticals and fine chemicals (Ohkuma et al., 2007).

properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO4S/c1-24-17-6-2-3-7-18(17)25-9-5-4-8-21-26(22,23)13-14-10-15(19)12-16(20)11-14/h2-3,6-7,10-12,21H,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMYXMADPPOMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)

![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)

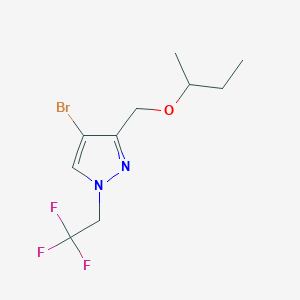

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2560848.png)

![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)

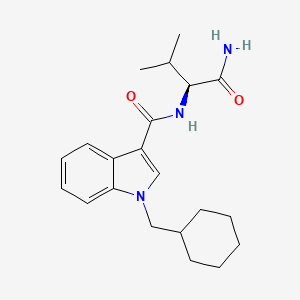

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate](/img/structure/B2560851.png)

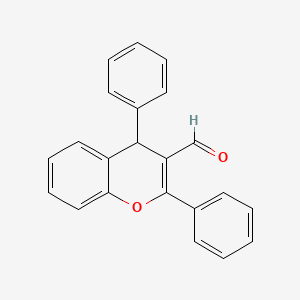

![9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560852.png)

![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2560854.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)

![N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine](/img/structure/B2560858.png)